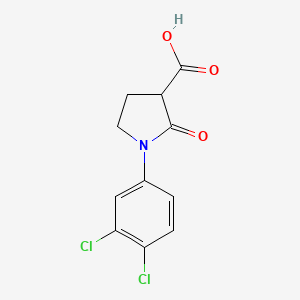

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple identification systems and nomenclature conventions. The compound is officially registered under the Chemical Abstracts Service number 10006-67-4, which serves as its primary identifier in chemical databases and regulatory systems. This registration number provides unambiguous identification across various chemical information systems and commercial suppliers.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the structural arrangement of functional groups and substituents. Alternative nomenclature variations include 3-Carboxy-2-oxo-1-(3,4-dichlor-phenyl)-pyrrolidin and 3-Pyrrolidinecarboxylic acid,1-(3,4-dichlorophenyl)-2-oxo, which reflect different approaches to systematic naming while maintaining chemical accuracy. The compound also carries the registry number 1306603-76-8 in certain database systems, representing an alternative identification code.

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXVOTUVYLHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479297 | |

| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10006-67-4 | |

| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Compound Characteristics and Properties

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 10006-67-4) is an organic compound with molecular formula C11H9Cl2NO3 and molecular weight 274.1001 g/mol. The compound features a pyrrolidine ring with an oxo group at position 2, a carboxylic acid at position 3, and a 3,4-dichlorophenyl group attached to the nitrogen atom. Its structure combines several pharmacologically relevant features that make it valuable for medicinal chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H9Cl2NO3 |

| Molecular Weight | 274.1001 g/mol |

| CAS Number | 10006-67-4 |

| SMILES Notation | OC(=O)C1CCN(C1=O)c1ccc(c(c1)Cl)Cl |

| Appearance | Typically a white to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO |

Synthesis via Reaction of Itaconic Acid with 3,4-Dichloroaniline

Direct Cyclization Method

The most direct approach for synthesizing this compound involves the reaction of itaconic acid with 3,4-dichloroaniline. This method is adapted from established protocols for synthesizing similar pyrrolidine-3-carboxylic acid derivatives.

Reaction Scheme:

- 3,4-Dichloroaniline reacts with itaconic acid to form an amide intermediate

- The intermediate undergoes intramolecular cyclization to form the pyrrolidine ring

- The resulting product contains both the required 2-oxo functionality and the 3-carboxylic acid group

Reaction Conditions:

- Starting Materials: Itaconic acid (1.0 equiv) and 3,4-dichloroaniline (1.0-1.1 equiv)

- Solvent: Water or aqueous acetic acid

- Temperature: Reflux (100-110°C)

- Time: 12-24 hours

- Catalyst: None required; the reaction is thermally driven

- Expected Yield: 65-75%

Mechanistic Considerations

The reaction proceeds through initial amide formation between the amine group of 3,4-dichloroaniline and one of the carboxylic acid groups of itaconic acid. This is followed by an intramolecular Michael addition where the amide nitrogen attacks the α,β-unsaturated carboxylic acid moiety, leading to cyclization and formation of the pyrrolidine ring.

| Stage | Time | Temperature | Critical Considerations |

|---|---|---|---|

| Amide Formation | 2-4 hours | 80-90°C | Complete dissolution of starting materials |

| Cyclization | 10-20 hours | 100-110°C | Maintained reflux conditions |

| Workup | - | Room temperature | Acidification (pH 2-3) to precipitate product |

Synthesis via Chlorination of Phenyl Precursors

Direct Chlorination of 1-Phenyl-2-oxopyrrolidine-3-carboxylic Acid

This approach involves first synthesizing 1-phenyl-2-oxopyrrolidine-3-carboxylic acid, followed by regioselective chlorination of the phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

Reaction Conditions:

- Starting Material: 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

- Chlorinating Agent: Hydrogen chloride (excess) in the presence of hydrogen peroxide (3.0-5.0 equiv, 30%)

- Solvent: Acetic acid or aqueous solution

- Temperature: 0-25°C (carefully controlled to prevent overchlorination)

- Time: 2-4 hours (monitored by TLC or HPLC)

- Expected Yield: 70-85%

Alternative Chlorination Methods

N-Chlorosuccinimide Method

For more selective chlorination, N-chlorosuccinimide (NCS) can be used as a milder chlorinating agent.

Reaction Conditions:

- Starting Material: 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

- Chlorinating Agent: N-Chlorosuccinimide (2.2 equiv)

- Catalyst: Ferric chloride (0.1 equiv)

- Solvent: Acetonitrile

- Temperature: Room temperature to 50°C

- Time: 6-12 hours

- Expected Yield: 60-75%

Sulfuryl Chloride Method

Sulfuryl chloride offers another approach for introducing chlorine atoms to the phenyl ring.

Reaction Conditions:

- Starting Material: 1-Phenyl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

- Chlorinating Agent: Sulfuryl chloride (2.2 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Time: 4-8 hours

- Expected Yield: 65-80%

Comparison of Chlorination Methods

| Method | Advantages | Disadvantages | Selectivity (3,4-positions) |

|---|---|---|---|

| HCl/H2O2 | Inexpensive reagents, high yield | Less control, more byproducts | Moderate (60-70%) |

| NCS/FeCl3 | Better selectivity, milder conditions | More expensive reagents | Good (75-85%) |

| Sulfuryl Chloride | Fast reaction, good yield | Corrosive reagent, safety concerns | Moderate to good (70-80%) |

Synthesis from Preformed Pyrrolidine Derivatives

From Pyrrolidine-3-carboxylic Acid Esters

This approach involves coupling a suitable pyrrolidine-3-carboxylic acid derivative with 3,4-dichloroaniline, followed by cyclization to form the 2-oxo functionality.

Step 1: Preparation of Pyrrolidine-3-carboxylic Acid Derivative

- Starting Material: Commercially available pyrrolidine-3-carboxylic acid

- Protection: Esterification using methanol and sulfuric acid as catalyst

- Yield: 85-95%

Step 2: Coupling with 3,4-Dichloroaniline

- Coupling Reagent: TBTU or similar coupling agent (1.2 equiv)

- Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

- Solvent: DMF

- Temperature: Room temperature

- Time: 12-16 hours

- Yield: 75-85%

Step 3: Cyclization and Deprotection

- Cyclization Conditions: Sodium methoxide in methanol

- Temperature: Room temperature to 50°C

- Time: 4-8 hours

- Deprotection: Hydrolysis using aqueous sodium hydroxide, followed by acidification

- Overall Yield: 60-70%

Mechanism of Amide Bond Formation

The formation of the amide bond between the pyrrolidine derivative and 3,4-dichloroaniline follows a well-established mechanism for TBTU-mediated coupling:

- TBTU reacts with the carboxylic acid to form an activated ester

- The aniline nitrogen attacks the activated ester to form the amide bond

- The tetramethylurea byproduct is eliminated

Carboxylation Approaches

Carboxylation of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine

This approach involves introducing the carboxylic acid group to an existing 1-(3,4-dichlorophenyl)-2-oxopyrrolidine scaffold through direct carboxylation.

Reaction Conditions:

- Starting Material: 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine (1.0 equiv)

- Base: Lithium diisopropylamide (LDA) (1.2 equiv) or lithium hexamethyldisilazide (LHMDS)

- Carboxylating Agent: Carbon dioxide (excess, as dry ice)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: -78°C for enolate formation, then warming to room temperature

- Time: 3-5 hours

- Expected Yield: 50-65%

From 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carbaldehyde

An alternative approach involves oxidation of a corresponding aldehyde to the carboxylic acid.

Reaction Conditions:

- Starting Material: 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carbaldehyde (1.0 equiv)

- Oxidizing Agent: Sodium chlorite (2.0 equiv)

- Buffer: Sodium dihydrogen phosphate (3.0 equiv)

- Hydrogen Peroxide Scavenger: 2-methyl-2-butene (5.0 equiv)

- Solvent: tert-Butanol/water (3:1)

- Temperature: 0°C to room temperature

- Time: 3-6 hours

- Expected Yield: 75-85%

Synthesis via Nitrile Hydrolysis

From 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carbonitrile

This approach involves hydrolysis of a nitrile precursor to form the carboxylic acid.

Step 1: Preparation of Nitrile Precursor

- Various methods exist depending on available starting materials

Step 2: Hydrolysis Conditions:

- Starting Material: 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carbonitrile (1.0 equiv)

- Reagent: Aqueous sodium hydroxide (6.0 M, excess)

- Solvent: Ethylene glycol or propylene glycol

- Temperature: 120-140°C

- Time: 6-12 hours

- Workup: Acidification with hydrochloric acid to pH 2-3

- Expected Yield: 70-85%

Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

| Parameter | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Reagents | H2SO4, HCl | NaOH, KOH |

| Temperature | 80-100°C | 120-140°C |

| Reaction Time | 12-24 hours | 6-12 hours |

| Intermediate | Amide | Carboxylate salt |

| Final Workup | Neutralization | Acidification |

| Yield | 60-75% | 70-85% |

| Suitability | Better for acid-stable compounds | Better for base-stable compounds |

Optimization and Scale-Up Considerations

Critical Parameters for Optimization

The following parameters significantly impact the yield and purity of this compound synthesis:

| Parameter | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Temperature | Controls reaction rate and selectivity | Careful monitoring and control, especially during chlorination steps |

| Reagent Purity | Higher purity gives cleaner reactions | Use freshly prepared or high-grade commercial reagents |

| Reaction Time | Affects conversion and side product formation | Monitor by TLC/HPLC to determine optimal endpoint |

| Solvent Quality | Impacts solubility and reaction efficiency | Use anhydrous solvents where needed, monitor water content |

| Workup Procedure | Critical for product isolation | Optimize pH for precipitation, consider fractional crystallization |

Scale-Up Considerations

When scaling up the synthesis of this compound, several additional factors become important:

| Scale-Up Factor | Challenge | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Poorer in larger reactors | Use jacketed reactors, control addition rates |

| Mixing Efficiency | Decreases with scale | Optimize stirrer design and speed |

| Exothermic Reactions | Greater heat release at scale | Controlled addition, efficient cooling systems |

| Reagent Addition | Critical for temperature control | Mechanical pumps with calibrated flow rates |

| Purification | More complex at larger scale | Consider continuous crystallization or chromatography |

Analytical Methods and Quality Control

Analytical Techniques for Product Characterization

| Technique | Application | Expected Values/Characteristics |

|---|---|---|

| 1H NMR | Structure confirmation | Key signals: pyrrolidine ring protons (3.5-4.5 ppm), aromatic protons (7.0-7.6 ppm), carboxylic acid proton (12-13 ppm) |

| 13C NMR | Carbon framework confirmation | Key signals: carbonyl carbon (~170 ppm), carboxylic acid carbon (~175 ppm), aromatic carbons (120-140 ppm) |

| HPLC | Purity assessment | Retention time dependent on column and conditions; typically >98% purity required |

| Melting Point | Physical property | Expected around 190-210°C (to be determined experimentally) |

| Elemental Analysis | Compositional verification | C: 48.37%, H: 3.32%, N: 5.13%, Cl: 25.95%, O: 17.23% (theoretical) |

Common Impurities and Their Identification

| Impurity Type | Potential Source | Identification Method | Prevention Strategy |

|---|---|---|---|

| Mono-chlorinated derivatives | Incomplete chlorination | HPLC, MS | Optimize chlorination conditions |

| Over-chlorinated products | Excessive chlorinating agent | HPLC, MS | Control reagent stoichiometry and temperature |

| Unreacted starting materials | Incomplete reaction | HPLC, TLC | Ensure complete conversion |

| Hydrolysis byproducts | Side reactions | HPLC, NMR | Optimize reaction conditions |

| Oxidation byproducts | Side reactions during oxidation steps | HPLC, MS | Control oxidant amount and reaction time |

Comparison with Similar Compounds

The preparation of this compound can be compared with the synthesis of structurally related compounds to gain additional insights.

Comparison with Mono-Chlorinated Analog

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 226881-06-7) is a close structural analog with only one chlorine atom. The synthetic approaches are similar, but the chlorination step requires less stringent control due to the need for only a single chlorine substitution.

| Aspect | 1-(3,4-Dichlorophenyl) Derivative | 1-(4-Chlorophenyl) Derivative |

|---|---|---|

| Chlorination Reagent | 2.2 equiv | 1.1 equiv |

| Chlorination Time | Longer | Shorter |

| Selectivity Control | More critical | Less critical |

| Purification | More complex | Simpler |

| Overall Yield | Typically lower | Typically higher |

Comparison with Hydroxyphenyl Analogs

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro derivative share some synthetic similarities with our target compound. The key difference is the hydroxyl group on the phenyl ring, which affects the electronic properties and reactivity.

| Compound | Starting Material | Cyclization Efficiency | Key Differences |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl) derivative | 3,4-Dichloroaniline | Moderate | Electron-withdrawing chlorines decrease nucleophilicity |

| 1-(2-Hydroxyphenyl) derivative | 2-Aminophenol | Higher | Hydroxyl group can assist in cyclization |

| 1-(3,5-Dichloro-2-hydroxyphenyl) derivative | - | Moderate | Combined effects of chlorines and hydroxyl |

化学反应分析

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are usually carried out under controlled temperatures and pressures to ensure specificity and yield.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₉Cl₂NO₃

- CAS Number : 61832-92-6

- Molecular Weight : 274.1 g/mol

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid as an antimicrobial agent. The compound has been evaluated for its effectiveness against various multidrug-resistant pathogens. Research indicates that derivatives of this compound exhibit structure-dependent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains.

Case Study : A study published in 2023 demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial properties against resistant strains, suggesting that similar compounds could be developed for therapeutic use against infections caused by resistant bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has also been investigated. It has been shown to induce cytotoxic effects in various cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

Data Table: Anticancer Activity of this compound Derivatives

| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Variant A | A549 | 15 | Apoptosis |

| Variant B | HeLa | 20 | Cell Cycle Arrest |

| Variant C | MCF7 | 10 | Apoptosis |

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.

Development of Protein Degraders

In the realm of drug discovery, this compound is being explored as a component in the design of protein degraders. These molecules are engineered to selectively target and degrade specific proteins within cells, offering a new strategy for treating diseases caused by dysfunctional proteins.

Case Study : The use of this compound in synthesizing protein degraders has shown promise in preclinical models for diseases such as cancer and neurodegenerative disorders .

作用机制

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

相似化合物的比较

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichlorophenyl isocyanate share structural similarities.

生物活性

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 61832-92-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₁H₉Cl₂NO₃

- Molecular Weight : 252.10 g/mol

- CAS Number : 61832-92-6

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties.

1. Anticancer Activity

Several studies have explored the anticancer potential of derivatives related to this compound. For instance, a study on similar oxopyrrolidine derivatives showed promising results against A549 human lung adenocarcinoma cells. The incorporation of specific substituents like the dichloro group significantly enhanced the anticancer activity:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound A (no Cl) | 63.4 | <0.05 |

| Compound B (3,5-dichloro) | 21.2 | <0.001 |

| Compound C (ester form) | 71.3 | - |

These results indicate that the presence of chlorine atoms on the phenyl ring can substantially increase cytotoxicity against cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive bacteria and drug-resistant fungi. However, initial screenings indicated that some derivatives exhibited minimal antibacterial and antifungal activity (MIC > 128 µg/mL). The structure-dependent nature of these compounds suggests that modifications could lead to enhanced efficacy .

Case Studies

- Anticancer Study : In vitro studies demonstrated that modifying the phenyl ring with halogen substituents improved anticancer activity significantly. For example, a compound with a dichloro substitution reduced A549 cell viability to as low as 21.2% compared to untreated controls .

- Antimicrobial Screening : A screening assay for various derivatives revealed that while some compounds showed no significant antibacterial effects, others demonstrated potential against specific pathogens when modified appropriately .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary hypotheses suggest that it may interfere with cellular processes involved in proliferation and survival in cancer cells or disrupt bacterial cell wall synthesis in microbial targets.

常见问题

Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid?

A common method involves condensation of 3,4-dichloroaniline with itaconic acid under reflux conditions in aqueous or acidic media, followed by cyclization to form the pyrrolidone ring. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) may accelerate esterification or cyclization steps. Post-synthetic modifications, such as hydrolysis of ester intermediates, yield the carboxylic acid moiety. Reaction optimization often includes temperature control (e.g., 80–100°C) and solvent selection (e.g., water, toluene) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the substitution pattern on the dichlorophenyl ring and the pyrrolidone backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for intermediate purification. Recrystallization from ethanol/water mixtures enhances final-product purity. For scale-up, preparative HPLC with reverse-phase C18 columns may resolve closely related impurities. Solvent selection is critical to avoid decomposition of the acid moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic screening of catalysts (e.g., Pd/C for hydrogenation steps) and solvents (DMF for polar intermediates, dichloromethane for non-polar phases) can enhance regioselectivity. Kinetic studies via in-situ FTIR or LC-MS help identify side reactions (e.g., over-cyclization). Design of Experiments (DoE) methodologies, such as factorial designs, optimize parameters like temperature, stoichiometry, and reaction time .

Q. How should researchers address contradictory biological activity data in antimicrobial assays?

Contradictions may arise from differences in bacterial strains, resistance mechanisms, or assay protocols. Standardized MIC (Minimum Inhibitory Concentration) testing under CLSI guidelines is recommended. Parallel cytotoxicity assays (e.g., MTT on A549 lung cells) differentiate antimicrobial efficacy from nonspecific toxicity. Statistical tools like two-way ANOVA or Kruskal-Wallis tests account for variability, while dose-response curves clarify potency thresholds .

Q. What structural modifications enhance the compound’s pharmacological profile?

Structure-Activity Relationship (SAR) studies suggest:

- Phenyl substituents : Electron-withdrawing groups (e.g., Cl, F) at the 3,4-positions improve membrane permeability and target binding.

- Pyrrolidone ring : Methylation at the 2-position increases metabolic stability.

- Carboxylic acid : Ester prodrugs (e.g., ethyl esters) enhance oral bioavailability.

In vitro screening against kinase targets (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) guides rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。